Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one
Overview
Description
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one typically involves the construction of the fused ring system through cyclization reactions. One common method involves the intramolecular cyclization of an amino ester or amino ketone precursor. For example, the construction of the piperazine ring can be achieved through intramolecular 1,4-addition of an unsaturated amino ester or reductive cyclization of an amino keto ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development, particularly in the design of inhibitors for various enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can be compared to other similar compounds such as:
Hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one: Another related compound with a different ring structure.
The uniqueness of this compound lies in its specific ring fusion and
Properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXFQWJYMRTINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626485 | |
Record name | Octahydro-6H-pyrido[1,2-a]pyrazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151665-85-9 | |
Record name | Octahydro-6H-pyrido[1,2-a]pyrazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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